Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted Benzohydrazide
The target compound exhibits a substantially higher predicted lipophilicity compared to the unsubstituted benzohydrazide core. This increase in lipophilicity is a critical differentiator for applications requiring improved membrane permeability or altered tissue distribution. The computed XLogP3 value for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is 2.6, whereas the value for benzohydrazide is 0.2 [1][2].
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Benzohydrazide (CAS 613-94-5): XLogP3 = 0.2 |
| Quantified Difference | 13-fold increase (2.4 log units) |
| Conditions | Computed values from PubChem (XLogP3 model) [1][2] |
Why This Matters
A higher logP value is a key parameter in early-stage drug discovery, often correlating with enhanced membrane permeability and altered ADME (Absorption, Distribution, Metabolism, Excretion) properties, making this compound a valuable scaffold for designing bioactive molecules requiring a specific lipophilic balance.
- [1] PubChem. (2025). 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide. PubChem Compound Summary for CID 1474678. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Benzoylhydrazine. PubChem Compound Summary for CID 11955. National Center for Biotechnology Information. View Source
